molecular formula C26H21N3O4S B2514594 2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893300-34-0

2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2514594
CAS No.: 893300-34-0
M. Wt: 471.53
InChI Key: FJBUNXRRQSRUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano[3,2-c][2,1]benzothiazine core with a 5,5-dioxide moiety. Key structural features include:

  • 2-Methylbenzyl group at position 6, enhancing lipophilicity.
  • Cyanide group at position 3, critical for electronic interactions.

Its structural complexity and functional groups make it a candidate for structure-activity relationship (SAR) studies against analogs.

Properties

IUPAC Name

2-amino-4-(3-hydroxyphenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c1-16-7-2-3-8-18(16)15-29-22-12-5-4-11-20(22)24-25(34(29,31)32)23(21(14-27)26(28)33-24)17-9-6-10-19(30)13-17/h2-13,23,30H,15,28H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBUNXRRQSRUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to compile and analyze the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Antioxidant Activity

Research has indicated that derivatives of benzothiazines exhibit significant antioxidant properties. For instance, compounds similar to our target structure have shown the ability to scavenge reactive oxygen species (ROS), which are implicated in various neurodegenerative diseases. A study demonstrated that certain benzothiazine derivatives reduced ROS formation in neuronal preparations, suggesting a neuroprotective effect .

Neuroprotective Effects

In vitro studies have shown that related benzothiazine compounds can protect against glutamate-induced cytotoxicity in neuroblastoma cells. These compounds were effective in reducing lactate dehydrogenase (LDH) release and limiting oxidative stress in neuronal cells exposed to oxygen/glucose deprivation . The neuroprotective potential of these compounds makes them candidates for further development in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

Kynureninase Inhibition

The compound's structural analogs have been investigated for their ability to inhibit kynureninase, an enzyme involved in the metabolism of tryptophan to kynurenine. A related compound was found to have a potent inhibitory effect with a Ki value of 100 nM . This suggests that our target compound may also exhibit similar inhibitory activity, potentially influencing neurological pathways linked to mood disorders and neurodegeneration.

The biological activity of the compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : By scavenging ROS, the compound may prevent oxidative damage in cells.
  • Enzyme Inhibition : Inhibition of enzymes like kynureninase can alter metabolic pathways associated with neurotransmitter synthesis.
  • Ion Channel Modulation : Some benzothiazine derivatives have been shown to affect voltage-dependent sodium and calcium channels, which are crucial for neuronal excitability and synaptic transmission .

Case Studies and Research Findings

StudyFindings
Study on Benzothiazine Derivatives Demonstrated reduction in glutamate-induced cytotoxicity and ROS formation in neuronal cells.
Kynureninase Inhibition Study Identified significant inhibition with a Ki value of 100 nM for structural analogs.
Neuroprotective Activity Study Showed that benzothiazine derivatives could limit LDH release under oxidative stress conditions.

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Recent studies have highlighted the anticancer potential of benzothiazine derivatives. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a derivative demonstrated potent activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways.
    • Case Study : A related compound was shown to induce cell cycle arrest and apoptosis via the mitochondrial pathway in breast cancer cell lines.
  • Antimicrobial Properties
    • Certain derivatives of the benzothiazine family have exhibited antimicrobial properties effective against both bacterial and fungal strains. The incorporation of fluorine in the structure has been associated with enhanced bioactivity.
    • Case Study : A related compound was tested against Acanthamoeba castellanii, demonstrating significant in vitro activity against both trophozoites and cysts, suggesting its potential for treating amoebic infections.
  • Anti-inflammatory Effects
    • Benzothiazines have been investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
    • Research Finding : A structurally analogous compound showed a reduction in inflammation markers in animal models, indicating its potential as an anti-inflammatory agent.

Data Table: Biological Activities of Related Compounds

Activity Type Mechanism Case Study Reference
AnticancerInduction of apoptosisBreast cancer cell line studies
AntimicrobialEffective against AcanthamoebaIn vitro studies on trophozoites and cysts
Anti-inflammatoryInhibition of COX-2Animal model studies on inflammation markers

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related pyranobenzothiazines and heterocyclic derivatives (Table 1).

Table 1: Structural Comparison of Pyranobenzothiazine Derivatives

Compound Name / Substituents R4 R6 Biological Activity (MAO Inhibition) Molecular Weight Reference
Target Compound 3-Hydroxyphenyl 2-Methylbenzyl Not reported 538.4* -
6d: 6-Benzyl-4-(4-fluorophenyl) 4-Fluorophenyl Benzyl MAO-A selective 522.4
7r: 6-Methyl-4-(3,4-dichlorophenyl) 3,4-Dichlorophenyl Methyl MAO-B selective (IC50: 0.12 µM) 472.9
2-Amino-4-(2-bromophenyl)-6-(4-fluorobenzyl)... 2-Bromophenyl 4-Fluorobenzyl No data 538.4
2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)... 5-Bromo-2-fluorophenyl Benzyl No data 538.4

*Calculated based on molecular formula C25H17N3O4S.

Key Observations

Substituent Effects on MAO Selectivity: The 3-hydroxyphenyl group in the target compound may enhance MAO-A affinity due to hydrogen bonding with active-site residues, analogous to compound 6d (4-fluorophenyl, MAO-A selective) .

Electronic and Lipophilic Contributions: The cyanide group at position 3 stabilizes the enolic form of the pyran ring, facilitating π-π stacking in enzyme pockets, as seen in docking studies of 7r . Halogenated analogs (e.g., bromo/fluoro in ) exhibit higher molecular weights but comparable lipophilicity to the target compound.

Synthetic Accessibility: The target compound follows a pathway similar to 6d and 7r, involving benzothiazine precursors and multicomponent reactions with malononitrile . In contrast, pyranopyran derivatives (e.g., ) require kojic acid fusion, limiting scalability .

Research Findings and Implications

  • Uniqueness of Target Compound : The combination of 3-hydroxyphenyl and 2-methylbenzyl substituents distinguishes it from halogenated analogs, offering a balance between hydrogen bonding and lipophilicity.
  • Gaps in Data : While MAO inhibition data for the target compound are unavailable, its structural similarity to 6d and 7r suggests testable hypotheses for in vitro assays.
  • Future Directions : Molecular dynamics simulations (as applied in ) could predict binding modes, while synthetic modifications (e.g., replacing 3-hydroxy with methoxy) may refine SAR.

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound?

The compound can be synthesized via a multi-step approach starting with methyl anthranilate. Key steps include:

  • N-Benzylation/Methylation : Reaction with methane sulfonyl chloride followed by benzylation or methylation to form 2,1-benzothiazine-2,2-dioxide precursors.
  • Multicomponent Reaction : Condensation of the benzothiazine precursor with malononitrile and substituted benzaldehydes under basic conditions (e.g., sodium hydride) to form the pyranobenzothiazine core .
  • Optimization : Reaction temperature (70–90°C) and solvent polarity (DMF or ethanol) are critical for controlling regioselectivity and yield.

Q. How is the structural characterization of this compound validated?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the 3-hydroxyphenyl group resonate at δ 6.7–7.2 ppm .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for single-crystal structure determination, resolving bond angles and dihedral angles critical for conformational analysis .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peaks matching theoretical values) .

Q. What preliminary biological screening assays are applicable?

  • Monoamine Oxidase (MAO) Inhibition : In vitro assays using recombinant human MAO-A/MAO-B enzymes, with substrate (kynuramine) conversion measured spectrophotometrically. IC50_{50} values < 1 µM indicate potent inhibition .
  • Dose-Response Analysis : Compounds are tested at 0.1–100 µM to determine selectivity (e.g., MAO-A vs. MAO-B) and mechanism (competitive/non-competitive) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of MAO inhibition?

  • Substituent Effects : Electron-donating groups (e.g., 3-hydroxyphenyl) enhance MAO-A selectivity by forming hydrogen bonds with active-site residues (e.g., Tyr 444 in MAO-A). Bulky substituents (e.g., 2-methylbenzyl) improve MAO-B affinity via hydrophobic interactions .
  • Scaffold Modifications : Introducing bioisosteres (e.g., replacing the pyran ring with pyrazole) alters metabolic stability while retaining activity .

Q. What computational methods elucidate binding mechanisms?

  • Molecular Docking (AutoDock Vina) : Docking into MAO-A (PDB: 2Z5X) and MAO-B (PDB: 2V5Z) identifies key interactions (e.g., π-π stacking with FAD cofactor).
  • Molecular Dynamics Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes and predict residence times .

Q. How to resolve contradictions in biological activity across studies?

  • Assay Standardization : Discrepancies in IC50_{50} values may arise from enzyme source (recombinant vs. tissue-derived) or substrate concentration. Validate using uniform protocols (e.g., ISO 10993-5 for cytotoxicity) .
  • Metabolic Stability Testing : Hepatic microsome assays (human/rat) identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation), explaining reduced in vivo efficacy .

Q. What experimental designs validate environmental stability?

  • Hydrolytic Degradation : Incubate compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC. The 5,5-dioxide group enhances stability in acidic conditions .
  • Photolytic Studies : Expose to UV light (λ = 254 nm) for 48 hours; LC-MS identifies photodegradants (e.g., ring-opened byproducts) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Benzothiazine FormationMethane sulfonyl chloride, DMF65–75
Multicomponent ReactionMalononitrile, NaH, 80°C50–60

Q. Table 2. MAO Inhibition Profiles of Analogues

CompoundMAO-A IC50_{50} (nM)MAO-B IC50_{50} (nM)Selectivity (MAO-A/B)
6d12.3 ± 1.2450 ± 2536.6
7q8.9 ± 0.8320 ± 1835.9
7r220 ± 159.5 ± 0.70.04

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.